molecular formula C15H16N2O2 B12912983 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one CAS No. 27228-60-0

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B12912983
CAS No.: 27228-60-0
M. Wt: 256.30 g/mol
InChI Key: HHBFGXUPSNUWIS-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound that features a fused furo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted phenyl acetic acid derivative with a suitable amine can lead to the formation of the desired furo-pyrimidine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the materials science field, the compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: This compound shares a similar furo ring system but differs in the attached quinoline moiety.

    2-Amino-pyrido[3,4-d]pyrimidine: Another fused pyrimidine compound with potential kinase inhibitor properties.

Uniqueness

2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one is unique due to its specific structural features, such as the trimethyl and phenyl substituents, which can influence its chemical reactivity and biological activity

Properties

CAS No.

27228-60-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2,6,6-trimethyl-5-phenyl-3,5-dihydrofuro[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-9-16-13(18)11-12(10-7-5-4-6-8-10)15(2,3)19-14(11)17-9/h4-8,12H,1-3H3,(H,16,17,18)

InChI Key

HHBFGXUPSNUWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(C(O2)(C)C)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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